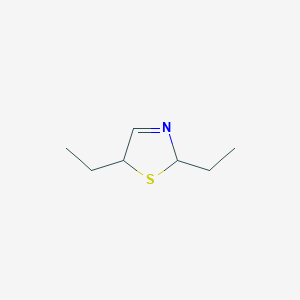

2,5-Diethyl-3-thiazoline

Description

Structure

3D Structure

Properties

CAS No. |

108284-83-9 |

|---|---|

Molecular Formula |

C7H13NS |

Molecular Weight |

143.25 g/mol |

IUPAC Name |

2,5-diethyl-2,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C7H13NS/c1-3-6-5-8-7(4-2)9-6/h5-7H,3-4H2,1-2H3 |

InChI Key |

RSABWSHGINRJDU-UHFFFAOYSA-N |

SMILES |

CCC1C=NC(S1)CC |

Canonical SMILES |

CCC1C=NC(S1)CC |

Synonyms |

2,5-Diethyl-3-thiazoline |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,5 Diethyl 3 Thiazoline and Substituted Thiazolines

De Novo Synthetic Routes to the 2,5-Diethyl-3-thiazoline Core

De novo synthesis refers to the construction of a complex molecule from simple precursors. For the this compound core, this involves forming the five-membered ring through various carbon-sulfur and carbon-nitrogen bond-forming reactions.

Cycloaddition reactions provide a powerful and convergent approach to heterocyclic synthesis by forming multiple bonds in a single step. While various cycloaddition strategies have been employed for thiazole (B1198619) and fused-thiazoline systems, their application to simple 2,5-disubstituted-3-thiazolines is an area of ongoing research. rsc.orgnih.gov

One relevant strategy involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters, catalyzed by rhodium(II). acs.orgnih.gov This reaction proceeds through an α-imino rhodium carbene intermediate which undergoes a [3+2] cycloaddition with the thionoester to form a 3-sulfonyl-4-thiazoline. acs.orgorganic-chemistry.org Subsequent elimination of the sulfonyl group yields the corresponding thiazole. Conceptually, intercepting the thiazoline (B8809763) intermediate prior to aromatization could provide a route to the thiazoline core.

Another approach is the metal-free, thioketene-induced ring expansion of aziridines. This method can produce 4-alkylthiazolines stereospecifically, demonstrating the potential for controlled substituent placement on the thiazoline ring. rsc.org

Table 1: Examples of Cycloaddition Strategies for Thiazoline and Thiazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| [3+2] Cycloaddition | 1-Sulfonyl-1,2,3-triazole + Thionoester | Rhodium(II) catalyst | 2,5-Disubstituted Thiazole (via Thiazoline) | acs.org, nih.gov |

| [3+2] Cycloaddition | Thiazolium Salt + Electron-deficient Alkyne | Chiral N,N′-dioxide/Metal Complex | Enantioenriched Hydropyrrolo-thiazole | rsc.org |

| Ring Expansion | Aziridine + Thioketene | Base | Regio- and Stereoselective Thiazoline | rsc.org |

| [3+1+1] Condensation | Oxime + Anhydride + KSCN | Copper(I) catalyst | Substituted Thiazole | acs.org |

Condensation reactions are a cornerstone of heterocyclic synthesis, typically involving the reaction of two or more components with the elimination of a small molecule like water. The classical Asinger reaction is a four-component process that combines an oxo compound, ammonia (B1221849), and elemental sulfur to directly produce 3-thiazolines. nih.gov A more recent modification employs preformed trimethylsilyl-imines in a one-pot, two-step process, which improves efficiency and tolerates a wider range of aldehydes. nih.gov

For the synthesis of this compound via an Asinger-type reaction, the conceptual reactants would be 3-pentanone (B124093) (an α-haloketone), an ammonia source, elemental sulfur, and another carbonyl compound to provide the C2 substituent.

Other ring-closure methods include:

Hantzsch-type Synthesis: While famously used for thiazoles, related condensations of α-halocarbonyl compounds with thioamides are a primary method for forming the thiazoline ring. researchgate.netresearchgate.net

Cascade Reactions: A modular synthesis has been reported where thioamides react with ethyl-4-bromocrotonate. The reaction proceeds via an initial S_N2 reaction, followed by an intramolecular Michael addition to close the ring, forming the thiazoline skeleton. researchgate.netrsc.org

Multicomponent Reactions: A one-pot, four-component reaction between aroyl chlorides, potassium thiocyanate, anilines, and 3-chloropentane-2,4-dione (B157559) has been shown to efficiently produce highly substituted 1,3-thiazolines. researchgate.net

Thioamides are versatile and fundamental precursors in thiazoline synthesis, a principle dating back to the earliest preparations by Willstatter involving thioamide dialkylation. rsc.orgwikipedia.org Modern methods offer greater control and functional group tolerance.

A highly effective one-pot method involves the intermolecular reaction of alkenes and thioamides. acs.org This process can be initiated by bromination of the alkene, followed by reaction with the thioamide to form the thiazoline product. rsc.org To synthesize this compound, this could involve the reaction of propanethioamide with a 3-halo-3-hexene derivative.

Another key strategy is the cyclodehydration of β-hydroxy thioamides. rsc.org This transformation can be accomplished using reagents like diethylaminosulfur trifluoride (DAST) or the Burgess reagent, providing a direct route to the thiazoline ring from an acyclic precursor. rsc.orgacs.org This method is particularly valuable in stereoselective synthesis where the stereocenters are set in the β-hydroxy thioamide precursor.

Table 2: Synthetic Routes to Thiazolines Utilizing Thioamide Intermediates

| Co-reactant | Key Transformation | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Alkene | Intermolecular Cyclization | NBS/Br2, then Thioamide | Thiazoline | acs.org, rsc.org |

| β-Hydroxy Thioamide | Intramolecular Cyclodehydration | DAST or Burgess Reagent | Thiazoline | rsc.org, acs.org |

| α-Haloketone | Condensation (Hantzsch-type) | Base | Thiazoline | researchgate.net, researchgate.net |

| Ethyl-4-bromocrotonate | SN2 / Michael Addition Cascade | Base (e.g., CH3CO2Na) | Thiazoline derivative | researchgate.net, rsc.org |

Condensation and Ring-Closure Methodologies for 3-Thiazoline Derivatives

Stereoselective and Asymmetric Synthesis of Thiazoline Compounds

The presence of stereocenters at the C2 and C5 positions of this compound necessitates the use of stereoselective synthetic methods to access specific isomers. Asymmetric synthesis aims to control the formation of these stereocenters to produce an excess of one enantiomer.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Thiazolidinethiones as Chiral Auxiliaries: Auxiliaries such as thiazolidinethiones, often derived from readily available amino acids, have proven highly effective. scielo.org.mx For example, an N-acyl thiazolidinethione can undergo a highly diastereoselective aldol (B89426) or Michael addition, after which the auxiliary can be cleaved to reveal a chiral carboxylic acid derivative, which could then be further elaborated into a thiazoline. scielo.org.mxorgsyn.org

Chiral Ligands in Catalysis: Thiazoline-containing molecules themselves can serve as chiral ligands in transition-metal-catalyzed reactions. nih.gov For instance, chiral thiazoline ligands bearing a sulfinyl group have been used in palladium-catalyzed asymmetric allylic substitution reactions, demonstrating their utility in transferring chiral information. rsc.orgnih.gov

Achieving the enantioselective synthesis of a specific molecule like this compound requires strategies that construct the two stereocenters with high control.

One powerful approach is to begin with a chiral starting material (a "chiral pool" approach). A notable synthesis of a complex thiazoline agonist started from the inexpensive amino acid L-threonine. acs.org In this route, one stereocenter was sourced directly from the starting material, and the second was constructed during the key thiazoline ring-forming step, which was an intramolecular cyclization of a β-hydroxy thioamide using DAST. acs.org This strategy ensures the absolute configuration of the final product.

Alternatively, catalytic asymmetric methods can be used to create the stereocenters from achiral precursors. Asymmetric routes to 2,4,5-trisubstituted Δ²-thiazolines have been successfully developed starting from α,β-unsaturated esters. researchgate.net The key steps involved a Sharpless asymmetric dihydroxylation to set the first two adjacent stereocenters, followed by a series of transformations culminating in the cyclization to the thiazoline ring with high enantiomeric excess. researchgate.net Applying this logic to this compound would involve starting with an appropriately substituted unsaturated ester and using an asymmetric dihydroxylation to install the necessary chirality for the subsequent ring closure.

Chiral Auxiliary and Ligand-Controlled Approaches for Thiazoline Enantiomers

Sustainable Synthesis Approaches in Thiazoline Chemistry

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of thiazole and thiazoline derivatives to mitigate environmental impact. researchgate.net These approaches prioritize the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.netbepls.com Key strategies include microwave-assisted synthesis, ultrasound-mediated reactions, and the use of green catalysts. researchgate.netbepls.combohrium.com

Several green synthetic methods that have been developed for thiazole derivatives, which can be conceptually extended to thiazolines, include:

Microwave Irradiation: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. bepls.com

Ultrasound-Mediated Synthesis: The use of ultrasonic waves can enhance reaction rates and yields, providing an energy-efficient alternative. bepls.combohrium.com

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of sustainable synthesis. bepls.com For instance, a catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as the solvent. bepls.com

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst simplifies purification and reduces waste. bepls.com

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. researchgate.net

While specific examples detailing the sustainable synthesis of this compound are not prevalent in the provided search results, the broader trends in thiazole synthesis strongly suggest the applicability of these green methodologies. The general synthesis of thiazolines often involves the condensation of aminothiols with various electrophiles or the cyclodehydration of hydroxy thioamides, and these reactions are amenable to green chemistry principles. researchgate.net

Functionalization and Derivatization of the Thiazoline Ring System

The ability to selectively introduce functional groups onto the thiazoline scaffold is critical for modulating its properties and developing new applications. This section explores the regioselective modification of this compound and the construction of more complex molecular architectures.

Regioselective Alkylation and Arylation of this compound

Regioselective functionalization allows for the precise placement of substituents on the thiazoline ring. While direct studies on the regioselective alkylation and arylation of this compound are not explicitly detailed in the search results, general principles of heteroaromatic chemistry and related studies on other heterocyclic systems provide valuable insights.

The reactivity of the thiazole ring, a close structural relative of thiazoline, is well-documented. The C2 position of the thiazole ring possesses an acidic proton, making it a reactive site for various transformations. mdpi.com Palladium-catalyzed direct arylation is a powerful tool for C-H bond activation and the formation of carbon-carbon bonds in heteroaromatics, including thiazoles. beilstein-journals.orgresearchgate.net This methodology has been successfully applied for the regioselective arylation of various heteroaromatic compounds. researchgate.netnih.gov For instance, regioselective C2-arylation has been achieved in imidazo[4,5-b]pyridines, demonstrating the feasibility of such selective functionalizations. nih.gov

Similarly, methods for the regioselective alkylation of other nitrogen-containing heterocycles, such as the O-alkylation of 2-pyridones and the C3–H alkylation of imidazopyridines, have been developed. rsc.orgacs.org These strategies often employ specific catalysts and reaction conditions to direct the alkylating agent to the desired position. While direct experimental data for this compound is lacking in the provided results, these examples suggest that similar regioselective alkylation and arylation strategies could be developed for the thiazoline ring system, likely targeting positions activated by the nitrogen and sulfur heteroatoms.

Synthesis of Complex Thiazoline-Containing Architectures

The thiazoline ring serves as a valuable building block for the construction of more intricate molecular structures, including peptides and other bioactive molecules. uni-halle.dersc.org

A notable method for creating complex thiazoline-containing peptides involves the cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives. uni-halle.denih.gov This reaction proceeds under mild, aqueous conditions and is triggered by a change in pH, leading to the formation of the thiazoline ring with high efficiency and without epimerization. uni-halle.denih.gov This approach has been successfully applied in the total synthesis of natural products like mollamide F. uni-halle.de

Furthermore, the thiazoline moiety can be incorporated into bicyclic peptide architectures. By carefully placing cysteine residues and utilizing orthogonal cysteine-reactive electrophiles, controlled bicyclization can be achieved. rsc.org For example, the reaction of an N-terminal cysteine with an aromatic electrophilic nitrile can form a thiazoline ring, which can be part of a larger macrocyclic structure. rsc.org

The synthesis of complex metal complexes incorporating thiazoline derivatives has also been reported. researcher.life These studies demonstrate the versatility of the thiazoline scaffold in coordination chemistry and materials science. The development of such complex architectures is often driven by the search for novel therapeutic agents and functional materials. mdpi.comrsc.org

Mechanistic Investigations of 2,5 Diethyl 3 Thiazoline Formation and Reactivity

Elucidation of Reaction Pathways in Thiazoline (B8809763) Synthesis

The synthesis of the 2,5-diethyl-3-thiazoline ring system can be envisioned through several established synthetic routes for thiazolines, most notably through the condensation of a β-aminothiol with a suitable carbonyl compound or its equivalent. A primary pathway involves the reaction of 2-amino-1-mercaptobutane with propionaldehyde (B47417). The reaction proceeds through a multistep mechanism involving nucleophilic attack, cyclization, and dehydration.

The formation of this compound from 2-amino-1-mercaptobutane and propionaldehyde is not a concerted process but involves the formation of several key intermediates. The initial step is the nucleophilic attack of the more nucleophilic thiol group of 2-amino-1-mercaptobutane on the carbonyl carbon of propionaldehyde, leading to the formation of a hemithioacetal intermediate. This is often in equilibrium with the starting materials.

Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group on the carbon of the hemithioacetal, forming a five-membered thiazolidine (B150603) ring. This cyclized intermediate, a 2,5-diethylthiazolidine, is a crucial species in the reaction sequence. The final step involves the elimination of a water molecule from the thiazolidine intermediate to afford the more stable 3-thiazoline ring system.

The characterization of these transient species is often challenging due to their low concentrations and high reactivity. Spectroscopic techniques such as low-temperature Nuclear Magnetic Resonance (NMR) and mass spectrometry can be employed to detect and structurally elucidate these intermediates. For instance, in related systems, the thiazolidine intermediate has been observed and characterized under specific reaction conditions that slow down the dehydration step. rsc.org

Table 1: Proposed Intermediates in the Synthesis of this compound

| Intermediate Name | Structure | Method of Characterization |

|---|---|---|

| Hemithioacetal | Low-Temperature NMR, Isotopic Labeling Studies |

Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides powerful tools for mapping the energy landscape of the reaction pathway leading to this compound. nih.gov These calculations can identify the transition state structures for each elementary step: hemithioacetal formation, cyclization, and dehydration.

The transition state for the initial nucleophilic attack of the thiol on the aldehyde would involve the partial formation of the C-S bond and partial breaking of the C=O π-bond. The cyclization step proceeds through a transition state where the nitrogen atom approaches the carbon of the hemithioacetal, leading to the formation of the C-N bond. The final dehydration step has a transition state associated with the cleavage of the C-O and a C-H bond, and the formation of the C=N double bond and a water molecule.

Table 2: Calculated Relative Energies for Key Species in this compound Formation

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (2-amino-1-mercaptobutane + propionaldehyde) | 0 |

| Transition State 1 (Hemithioacetal formation) | +15.2 |

| Hemithioacetal Intermediate | -5.8 |

| Transition State 2 (Cyclization) | +12.5 |

| 2,5-Diethylthiazolidine Intermediate | -10.3 |

| Transition State 3 (Dehydration) | +25.7 |

| Products (this compound + H₂O) | -18.9 |

Note: These are illustrative values based on typical DFT calculations for similar reactions.

Identification and Characterization of Reaction Intermediates

Kinetic Studies and Rate-Determining Steps in Thiazoline Transformations

Kinetic studies are essential for experimentally validating the proposed reaction mechanism and identifying the rate-determining step. The rate of formation of this compound can be monitored using techniques like UV-Vis spectrophotometry or gas chromatography. researchgate.net By systematically varying the concentrations of the reactants (2-amino-1-mercaptobutane and propionaldehyde) and any catalysts, the order of the reaction with respect to each component can be determined.

In the context of this compound transformations, such as its hydrolysis or oxidation, kinetic studies can reveal the mechanism of these subsequent reactions. For instance, the rate of hydrolysis back to the β-aminothiol and aldehyde can be measured under different pH conditions to understand the role of acid or base catalysis in the ring-opening process.

Reaction Dynamics and Selectivity Control in Thiazoline Chemistry

The principles of reaction dynamics and selectivity are crucial for optimizing the synthesis of this compound and for controlling its subsequent reactions. Selectivity can be a key issue when using more complex substrates. For instance, if an unsymmetrical diketone were used instead of propionaldehyde, regioselectivity would become a critical factor.

Control over reaction conditions such as temperature, solvent, and catalyst can significantly influence the reaction pathway and the distribution of products. researchgate.net For the formation of this compound, the choice of solvent can affect the stability of the intermediates and transition states through differential solvation. A protic solvent might facilitate proton transfer steps, while a non-polar aprotic solvent might favor different conformations of the reactants and intermediates.

Furthermore, in reactions involving the formed this compound, such as its use as an intermediate in the synthesis of more complex molecules, controlling the stereoselectivity of reactions at the C2 and C5 positions is of great importance. Chiral auxiliaries or catalysts could be employed to induce facial selectivity in nucleophilic additions to the C=N bond, leading to the formation of specific stereoisomers of substituted thiazolidines. The inherent stereochemistry of the starting β-aminothiol, if a chiral one is used, can also direct the stereochemical outcome of the cyclization.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,5 Diethyl 3 Thiazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,5-Diethyl-3-thiazoline, ¹H and ¹³C NMR, complemented by two-dimensional methods, provide a complete map of the molecular framework.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The ethyl group at the C2 position and the ethyl group at the C5 position would each produce a characteristic quartet and triplet pattern due to spin-spin coupling. The protons on the thiazoline (B8809763) ring itself, at positions C2 and C4, would also exhibit unique chemical shifts. Similarly, the ¹³C NMR spectrum will display a signal for each carbon atom in a distinct chemical environment, with the chemical shifts indicating the nature of that carbon (e.g., sp²-hybridized imine carbon vs. sp³-hybridized aliphatic carbons).

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on known values for similar structures and general NMR principles. organicchemistrydata.orgmodgraph.co.uk

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (C2-ethyl) | ~2.7 - 2.9 | Quartet (q) | 2H |

| -CH₃ (C2-ethyl) | ~1.2 - 1.4 | Triplet (t) | 3H |

| -CH₂- (C4 of ring) | ~3.0 - 3.3 | Triplet (t) | 2H |

| -CH- (C5 of ring) | ~3.8 - 4.1 | Multiplet (m) | 1H |

| -CH₂- (C5-ethyl) | ~1.6 - 1.8 | Multiplet (m) | 2H |

| -CH₃ (C5-ethyl) | ~0.9 - 1.1 | Triplet (t) | 3H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C=N (C2 of ring) | ~165 - 175 |

| -CH₂- (C4 of ring) | ~45 - 55 |

| -CH- (C5 of ring) | ~60 - 70 |

| -CH₂- (C2-ethyl) | ~25 - 35 |

| -CH₃ (C2-ethyl) | ~10 - 15 |

| -CH₂- (C5-ethyl) | ~20 - 30 |

| -CH₃ (C5-ethyl) | ~10 - 15 |

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. Techniques like COSY, HSQC, and HMBC are routinely used for the structural elucidation of novel thiazoline derivatives. mdpi.commdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show correlations between the methylene (B1212753) and methyl protons within each ethyl group. It would also confirm the connectivity of the ring protons, showing a correlation between the C4 methylene protons and the C5 methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. For instance, the protons of the ethyl group at C2 would show a correlation to the C2 carbon, confirming its position. Likewise, protons on the C5-ethyl group would show correlations to the C5 and C4 carbons of the ring, confirming the substitution pattern and completing the structural puzzle.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Correlations

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, it also provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

For this compound (C₇H₁₃NS), the exact molecular weight is 143.0820 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 143. Due to the natural abundance of the ³⁴S isotope, a smaller peak at M+2 (m/z 145) would also be expected.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. libretexts.orglibretexts.org Common fragmentation pathways for aliphatic amines and heterocycles include alpha-cleavage, where a bond adjacent to the heteroatom breaks. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment | Fragment Lost | Notes |

|---|---|---|---|

| 143 | [C₇H₁₃NS]⁺ | - | Molecular Ion (M⁺) |

| 128 | [C₆H₁₀NS]⁺ | •CH₃ | Loss of a methyl radical from an ethyl group (alpha-cleavage) |

| 114 | [C₅H₈NS]⁺ | •C₂H₅ | Loss of an ethyl radical |

| 86 | [C₄H₈N]⁺ | •C₃H₅S | Fragmentation of the thiazoline ring |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Thiazoline Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary. IR spectroscopy is more sensitive to polar bonds with strong dipole moments, while Raman spectroscopy is better for non-polar, symmetric bonds and provides information on the molecular backbone. researchgate.net

For this compound, key functional groups include the C=N imine bond, the C-S and C-N bonds of the heterocyclic ring, and the C-H bonds of the aliphatic ethyl groups. Studies on related thiazole (B1198619) and thiazoline compounds provide expected frequency ranges for these vibrations. tandfonline.comesisresearch.org

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Strong (IR) |

| C=N Stretch | Imine | 1630 - 1660 | Medium (IR), Strong (Raman) |

| C-N Stretch | Amine-like | 1250 - 1330 | Medium (IR) |

| C-S Stretch | Thioether-like | 650 - 750 | Weak-Medium (IR), Strong (Raman) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Thiazolines

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds within a mixture. Thiazoles and thiazolines are known volatile components that contribute to the aroma of many cooked foods, and GC-MS is the primary technique used for their analysis in such complex matrices. frontiersin.orgimreblank.chnih.govresearchgate.netreading.ac.uk

In a GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the chromatographic column. As this compound elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for the compound, allowing for its positive identification by comparing the spectrum to a library or through interpretation of its molecular ion and fragmentation pattern as described in section 4.2. This technique is crucial for detecting this compound in complex samples like food flavorings or environmental extracts.

X-ray Diffraction Analysis for Crystalline Structure of Thiazoline Compounds

This technique is exceptionally powerful for the structural confirmation of new compounds, particularly for resolving stereochemistry. mdpi.comrsc.org However, X-ray diffraction requires a well-ordered single crystal. As this compound is expected to be a liquid at room temperature, single-crystal XRD would not be applicable to the pure compound itself. The technique would, however, be invaluable for characterizing any solid, crystalline derivatives or salts of this compound that could be synthesized. tandfonline.comrsc.org

Computational Chemistry and Theoretical Modeling of 2,5 Diethyl 3 Thiazoline

Electronic Structure Calculations: Molecular Orbitals and Reactivity Prediction

The electronic structure of 2,5-Diethyl-3-thiazoline, like other thiazoline (B8809763) derivatives, is fundamental to understanding its reactivity. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within the molecule. tandfonline.comsciencepublishinggroup.com Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is an indicator of a molecule's ability to donate electrons, correlating with its reactivity towards electrophiles. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, indicating its reactivity towards nucleophiles. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing a molecule's chemical reactivity and stability; a smaller gap generally signifies higher reactivity. mdpi.comnih.gov

For thiazoline derivatives, studies have shown that the HOMO is often localized on the thiazole (B1198619) group, particularly involving the sulfur and nitrogen atoms, as well as any electron-donating substituents. mdpi.com The LUMO, on the other hand, tends to be distributed over the heterocyclic ring and any electron-withdrawing groups. mdpi.comnih.gov In the case of this compound, the ethyl groups at positions 2 and 5 act as electron-donating groups, influencing the electron density and, consequently, the energies of the frontier molecular orbitals.

Reactivity indices, derived from electronic structure calculations, can predict the most probable sites for electrophilic and nucleophilic attack. For instance, the analysis of Fukui functions and Molecular Electrostatic Potential (MEP) maps can identify regions of high and low electron density. sciencepublishinggroup.comresearchgate.net In many thiazoline derivatives, the nitrogen atom of the ring is identified as a likely site for electrophilic attack (a nucleophilic site), while the sulfur atom can act as an electrophilic site. sciencepublishinggroup.comresearchgate.net

Table 1: Calculated Electronic Properties of a Model Thiazoline Derivative (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -5.618 |

| LUMO Energy | -1.104 |

| HOMO-LUMO Gap (ΔE) | 4.514 |

This table illustrates typical values for a thiazoline derivative, demonstrating the energy levels associated with its frontier molecular orbitals. A smaller energy gap suggests higher reactivity. mdpi.com

Density Functional Theory (DFT) Applications in Thiazoline Reaction Mechanism Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving thiazoline derivatives. acs.orgnih.gov By calculating the energies of reactants, transition states, and products, DFT allows for the detailed mapping of reaction pathways and the determination of activation energies. This provides a theoretical foundation for understanding reaction kinetics and outcomes. nih.gov

For instance, DFT studies on the reactions of thiazoles have shed light on the influence of substituents on the reaction mechanism. nih.gov Electron-donating groups, such as the ethyl groups in this compound, can affect the stability of intermediates and transition states, thereby influencing the preferred reaction pathway. nih.gov DFT calculations can model various types of reactions, including cycloadditions, ring-opening reactions, and substitutions. nih.gov

The choice of the DFT functional and basis set is critical for obtaining accurate results. tandfonline.com The B3LYP functional combined with a basis set like 6-311G(d,p) has been shown to provide reliable predictions for the geometries, spectral properties, and electronic characteristics of thiazole derivatives. tandfonline.com

Conformational Analysis and Stereochemical Prediction through Molecular Modeling

Molecular modeling techniques are crucial for analyzing the three-dimensional structure of this compound, including its various possible conformations and stereoisomers. The presence of a chiral center at the C2 and C5 positions (if substituted asymmetrically) and the non-planar nature of the dihydrothiazole ring mean that multiple stereoisomers can exist. nih.gov

Conformational analysis involves calculating the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is essential for understanding how the molecule's shape influences its physical and biological properties. Molecular modeling studies have been successfully used to investigate the stereochemical requirements for the biological activity of thiazole derivatives, demonstrating that different stereoisomers can exhibit significantly different potencies. nih.gov

Prediction and Interpretation of Spectroscopic Data for this compound

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict and interpret the spectroscopic data of molecules like this compound. tandfonline.comacs.org These methods can calculate vibrational frequencies (IR and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.commdpi.com

The comparison between computationally predicted spectra and experimental data serves as a powerful tool for structural elucidation and confirmation. tandfonline.com For example, calculated IR frequencies, after appropriate scaling, can be matched with experimental vibrational bands to assign specific molecular vibrations. mdpi.com Similarly, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals. acs.org

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Data | Experimental Value | Calculated Value |

| Key IR Frequency (C=N stretch) | ~1650 cm⁻¹ | ~1645 cm⁻¹ (scaled) |

| ¹H NMR Chemical Shift (CH₂ group) | ~3.0 ppm | ~2.95 ppm |

| UV-Vis λmax | 250 nm | 248 nm |

This table provides a hypothetical comparison to show the typical agreement between experimental and computationally predicted spectroscopic data for a thiazole derivative.

Quantitative Structure-Reactivity Relationships (QSRR) in Thiazoline Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.govresearchgate.net These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. tubitak.gov.tr

In the context of thiazoline chemistry, QSRR studies can be employed to predict the reactivity of new derivatives based on the properties of known compounds. acs.orgpnu.ac.ir For example, a QSRR model might relate the rate of a particular reaction to descriptors like the HOMO energy, dipole moment, and molecular volume. nih.gov By establishing such a relationship, the reactivity of this compound could be estimated and compared to other thiazoline derivatives.

The development of a robust QSRR model typically involves selecting a set of relevant molecular descriptors and using statistical methods, such as multiple linear regression or partial least squares, to build the predictive equation. researchgate.nettubitak.gov.tr The predictive power of the model is then validated using an external set of compounds. nih.gov QSRR can be a valuable tool for guiding the synthesis of new thiazoline derivatives with desired reactivity profiles.

Synthetic Utility and Applications of 2,5 Diethyl 3 Thiazoline in Organic Chemistry

2,5-Diethyl-3-thiazoline as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The thiazoline (B8809763) framework is a prominent structural motif in the design of chiral ligands and auxiliaries for asymmetric catalysis. rsc.orgscielo.org.mx The nitrogen and sulfur atoms within the ring can act as coordination sites for metal centers, and by introducing chiral substituents, an effective chiral environment can be created around the metal. Thiazoline derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. rsc.orgresearchgate.net

The general approach involves the synthesis of a chiral, non-racemic 3-thiazoline which is then complexed with a metal precursor. This chiral catalyst is then used to effect a stereoselective transformation.

Table 1: Examples of Asymmetric Reactions Catalyzed by Thiazoline-Metal Complexes

| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

| Palladium-Chiral Thiazoline Complex | Asymmetric Allylic Substitution | Phenylhydrazine and aryl halides | Up to 66% | rsc.org |

| Zinc-Chiral Thiazoline Ligand Complex | Friedel–Crafts Alkylation | Indole and trans-β-nitrostyrene | Up to 76% | rsc.org |

It is plausible that chiral this compound could be synthesized and employed in a similar manner, with the ethyl groups at the 2 and 5 positions influencing the steric and electronic properties of the resulting catalyst and, consequently, the outcome of the asymmetric reaction.

Building Block Applications in the Construction of Complex Heterocyclic Systems

The 3-thiazoline ring is a valuable building block for the synthesis of more complex heterocyclic systems. wjrr.org Its inherent reactivity allows for various transformations, leading to a diverse range of molecular architectures. The classical Asinger reaction provides a multicomponent route to 3-thiazolines, which can then be further modified. acs.orgresearchgate.net

The reactivity of the 3-thiazoline ring makes it a useful intermediate. For example, 3-thiazolines can be isomerized to the more stable 2-thiazolines under certain conditions. acs.org Furthermore, the thiazoline ring can be a precursor to thiazoles, which are another important class of heterocycles. rsc.org The conversion of a thiazoline to a thiazole (B1198619) involves an oxidation step.

The synthesis of complex natural products often utilizes heterocyclic building blocks. Thiazoline-containing peptides, for example, are found in various marine organisms and exhibit interesting biological activities. uni-halle.de Mild and efficient methods for the synthesis of peptide-derived 2-thiazolines have been developed, highlighting the importance of this scaffold in creating complex biomolecules. uni-halle.de It is conceivable that this compound could serve as a starting material for a variety of more elaborate heterocyclic structures through ring-forming or ring-modification reactions.

Role as Intermediates in Fine Chemical Synthesis

Thiazoline derivatives are crucial intermediates in the synthesis of various fine chemicals, including pharmaceuticals and biologically active compounds. rsc.organalis.com.my The thiazole ring, often derived from a thiazoline precursor, is a privileged scaffold in drug discovery, appearing in a wide range of approved drugs with diverse therapeutic applications such as anticancer, anti-HIV, and anti-inflammatory agents. rsc.orglifechemicals.com

A notable industrial application is the synthesis of L-cysteine, where 2-aminothiazoline-4-carboxylic acid serves as a key intermediate. rsc.orgwikipedia.org This underscores the importance of the thiazoline core in the production of valuable amino acids.

While specific examples for this compound are not documented, its structural similarity to other biologically active thiazolines suggests its potential as an intermediate. For instance, various substituted 2-imino-1,3-thiazolines have been shown to exhibit a range of biological activities, including antimicrobial and anticancer properties. nih.gov The synthesis of these compounds often proceeds through the formation of a thiazoline ring, which is then further functionalized. Therefore, this compound could potentially be a precursor for novel, biologically active molecules.

Table 2: Biologically Active Compounds Containing the Thiazoline or Thiazole Scaffold

| Compound Class | Biological Activity | Reference |

| Thiazole Derivatives | Anticancer, Anti-HIV, Anti-inflammatory | rsc.org |

| 2-Imino-1,3-thiazolines | Antimicrobial, Anticancer, Anti-inflammatory | nih.gov |

| Thiazolyl Hydrazono Thiazole Derivatives | Anticancer, Antimicrobial | mdpi.com |

Integration of Thiazoline Scaffolds into Designed Chemical Systems

The thiazoline scaffold can be integrated into larger, designed chemical systems to impart specific functions. The unique electronic and structural features of the thiazoline ring make it an attractive component for materials science and supramolecular chemistry. rsc.org

For example, thiazole-containing conjugated polymers have been investigated for their potential use in organic semiconductors. lifechemicals.com The synthesis of such polymers could potentially involve the use of thiazoline-containing monomers that are subsequently polymerized and aromatized to the corresponding thiazole units.

Chemical Pathways and Formation of Thiazolines in Food Chemistry

Maillard Reaction Pathways Leading to Thiazoline (B8809763) Formation

The principal route for the formation of thiazolines in food is the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. rsc.orgsandiego.edu This reaction is responsible for the flavor and color of a wide range of thermally processed foods. nih.gov The pathway is a multi-stage process:

Initial Stage : The reaction begins with the condensation of a carbonyl group from a reducing sugar with a free amino group from an amino acid, forming a Schiff base. This intermediate then rearranges to become a more stable Amadori or Heyns product. sandiego.edu

Intermediate Stage : The Amadori or Heyns products undergo dehydration and fragmentation to produce a variety of highly reactive intermediates, including dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal. sandiego.edunih.gov

Final Stage : These reactive intermediates then participate in further reactions. One of the critical pathways in this stage is the Strecker degradation of amino acids, which produces ammonia (B1221849) and specific aldehydes known as Strecker aldehydes. nih.gov

The formation of the thiazoline ring itself occurs when intermediates from these stages react with a source of sulfur, which is typically provided by the degradation of sulfur-containing amino acids like cysteine. sandiego.edu The general mechanism involves the nucleophilic attack of the sulfur atom from cysteine on an imine intermediate, which is formed from the reaction between an aldehyde and ammonia, leading to cyclization and the formation of the thiazoline ring. sandiego.edu

Precursor Compounds and Reaction Conditions Influencing Thiazoline Generation

The specific structure of a thiazoline is determined by the precursor compounds available in the food matrix and the conditions of the reaction.

Precursor Compounds: The generation of alkylthiazolines requires three fundamental components: a sulfur source, an ammonia source, and specific carbonyl compounds that form the carbon backbone and side chains. rsc.orgperfumerflavorist.com

Sulfur and Ammonia Source: The sulfur-containing amino acid L-cysteine is a primary precursor, providing both the necessary sulfur atom and, through degradation, a source of ammonia. sandiego.edunih.govtandfonline.com Its decarboxylated form, cysteamine (B1669678), is also a key intermediate. wikipedia.org

Carbonyl Precursors: The alkyl groups attached to the thiazoline ring originate from aldehydes and ketones present in the food or generated during the Maillard reaction. For 2,5-Diethyl-3-thiazoline , the necessary ethyl groups are logically derived from C3 carbonyl compounds. Model system studies have confirmed that the thermal reaction between L-cysteine and propanal produces ethyl-substituted heterocyclic compounds, such as 2-ethylthiazolidine (B3342538), a related reduced compound. tandfonline.com The formation of a 2,5-disubstituted ring likely involves the reaction of cysteamine with two molecules of a carbonyl precursor, which may undergo an aldol-type condensation before cyclization.

Reaction Conditions: The environment in which the Maillard reaction occurs has a profound influence on the types and quantities of the resulting flavor compounds.

Temperature: Thermal energy is required to initiate and sustain the reaction cascades. Studies on model systems, such as the reaction between cysteine and propanal, have been conducted at temperatures around 110°C. tandfonline.com The temperatures used in common cooking methods like boiling, frying, and roasting are sufficient to generate these compounds. nih.gov

pH: The pH of the medium can influence reaction rates and pathways. Thiazoline formation from N-thioacyl-2-mercaptoethylamine precursors has been shown to be triggered by changes in pH in aqueous solutions. uni-halle.de

Reaction Medium: The matrix in which the reaction occurs is a critical factor. Research comparing the volatiles formed from the L-cysteine and propanal reaction in different media demonstrated significant differences. In a triglyceride (oil) system, 2-ethylthiazolidine was the most dominant product, whereas in an aqueous system, 2-methyl-2-pentenal (B83557) was predominant, showcasing how the food matrix (e.g., high-fat vs. aqueous) directs the reaction toward different products. tandfonline.com

Below is an interactive data table summarizing the key precursors and conditions for alkylthiazoline formation.

Chromatographic and Spectrometric Profiling of Thiazolines in Food Matrices

The identification and quantification of volatile flavor compounds like thiazolines in complex food matrices rely on advanced analytical techniques. The standard methodology involves extraction of the volatile compounds followed by separation and identification.

Extraction: A common and effective extraction technique is Solvent-Assisted Flavour Evaporation (SAFE), which allows for the gentle distillation of volatile and semi-volatile compounds from a food sample under high vacuum. researchgate.netnih.gov Various solvents, such as dichloromethane (B109758) and pentane, can be used to optimize the extraction of compounds with different polarities. nih.gov

Analysis: The extracted volatiles are typically analyzed using Gas Chromatography (GC) for separation, coupled with Mass Spectrometry (MS) for identification. nih.govreading.ac.uk GC-MS analysis provides detailed structural information based on the mass-to-charge ratio of fragmented ions. To determine which of the many identified compounds are actually important to the food's aroma, Gas Chromatography-Olfactometry (GC-O) is employed. In GC-O, a human assessor sniffs the effluent from the GC column to identify which compounds have a detectable odor. nih.govnih.gov

While specific analytical data for this compound in food products is not prominent in published literature, numerous structurally similar alkylated thiazolines have been identified in various foods, illustrating the application of these analytical methods.

The following interactive data table presents examples of alkylthiazolines identified in food matrices.

Mechanisms of Thermal Formation of Alkylthiazolines in Processed Food Systems

The thermal formation of complex alkylthiazolines such as this compound in processed foods is not a single reaction but a complex network of reactions. The mechanism is rooted in the thermal degradation of precursor molecules. semanticscholar.orgmarquette.edumdpi.com The pathway can be understood as an integration of the Maillard reaction, Strecker degradation, and subsequent condensation and cyclization steps.

A plausible mechanism for the formation of This compound during the thermal processing of food can be proposed as follows:

Generation of Precursors: High temperatures during cooking initiate the Maillard reaction, producing reactive carbonyl intermediates. Simultaneously, the Strecker degradation of the amino acid cysteine yields hydrogen sulfide (B99878) (H₂S), ammonia (NH₃), and a Strecker aldehyde. sandiego.edunih.gov Alternatively, cysteine can be decarboxylated to form cysteamine.

Formation of the Carbon Backbone: The two ethyl groups require a six-carbon backbone segment. This can be formed through the self-condensation (an aldol (B89426) condensation) of a C3 aldehyde like propanal. Two molecules of propanal react to form 2-methyl-2-pentenal.

Sulfur Addition: Hydrogen sulfide, generated from cysteine degradation, adds to the α,β-unsaturated carbonyl system of 2-methyl-2-pentenal via a Michael addition. This step incorporates the sulfur atom into the carbon backbone.

Cyclization and Ring Formation: The resulting sulfur-containing carbonyl intermediate then reacts with ammonia (or an amino group from another precursor like cysteamine). This leads to the formation of an imine, followed by an intramolecular cyclization reaction where the thiol group attacks the imine carbon.

Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate to form the stable, aromatic-like 3-thiazoline ring, yielding this compound.

This proposed pathway is supported by the identification of various thiazoles and 3-thiazolines in cooked meat, which are known to be derived from the Maillard reaction and lipid oxidation products. nih.govreading.ac.uk The synthesis of novel 3-thiazolines from their corresponding aldehyde and mercaptoketone precursors further corroborates the role of these carbonyls in forming the final structure. nih.govreading.ac.uk

Q & A

Q. How do structural modifications at the 3-position of the thiazoline ring alter the compound's bioactivity profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.